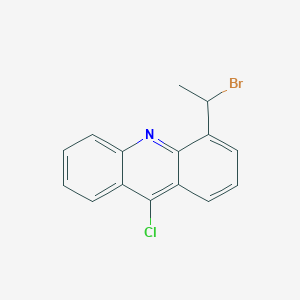![molecular formula C14H16ClN3 B12922005 5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine CAS No. 83942-38-5](/img/structure/B12922005.png)
5-Chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-6-methyl-N-(1-(p-tolyl)ethyl)pyrimidin-4-amine is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 5th position, a methyl group at the 6th position, and an N-(1-(p-tolyl)ethyl)amine group at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-methyl-N-(1-(p-tolyl)ethyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Alkylation: The methyl group at the 6th position can be introduced through an alkylation reaction using methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH).
Amination: The final step involves the introduction of the N-(1-(p-tolyl)ethyl)amine group. This can be done through a nucleophilic substitution reaction using p-toluidine and an appropriate alkylating agent.
Industrial Production Methods
In an industrial setting, the production of 5-chloro-6-methyl-N-(1-(p-tolyl)ethyl)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
5-chloro-6-methyl-N-(1-(p-tolyl)ethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (Et3N).
Major Products
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
5-chloro-6-methyl-N-(1-(p-tolyl)ethyl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 5-chloro-6-methyl-N-(1-(p-tolyl)ethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or cell division.
類似化合物との比較
Similar Compounds
5-chloro-6-methylpyrimidin-4-amine: Lacks the N-(1-(p-tolyl)ethyl)amine group.
6-methyl-N-(1-(p-tolyl)ethyl)pyrimidin-4-amine: Lacks the chlorine atom at the 5th position.
5-chloro-N-(1-(p-tolyl)ethyl)pyrimidin-4-amine: Lacks the methyl group at the 6th position.
Uniqueness
5-chloro-6-methyl-N-(1-(p-tolyl)ethyl)pyrimidin-4-amine is unique due to the specific combination of substituents on the pyrimidine ring
特性
CAS番号 |
83942-38-5 |
|---|---|
分子式 |
C14H16ClN3 |
分子量 |
261.75 g/mol |
IUPAC名 |
5-chloro-6-methyl-N-[1-(4-methylphenyl)ethyl]pyrimidin-4-amine |
InChI |
InChI=1S/C14H16ClN3/c1-9-4-6-12(7-5-9)10(2)18-14-13(15)11(3)16-8-17-14/h4-8,10H,1-3H3,(H,16,17,18) |
InChIキー |
YCDBFVLFCCFHMR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C)NC2=NC=NC(=C2Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


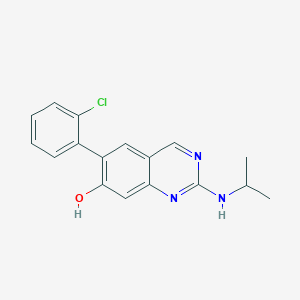
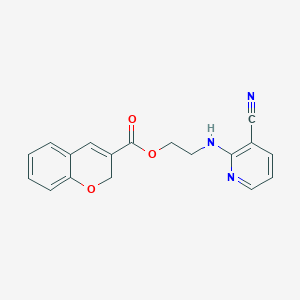
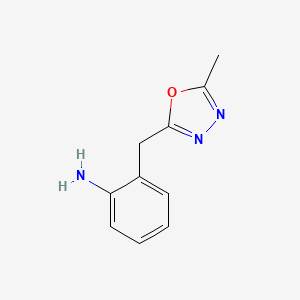
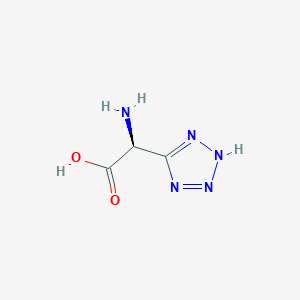
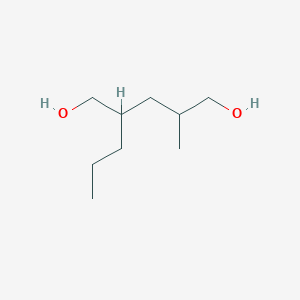
![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)
![2-Amino-6-{4-[tri(propan-2-yl)silyl]but-3-yn-1-yl}pyrimidin-4(1H)-one](/img/structure/B12921969.png)
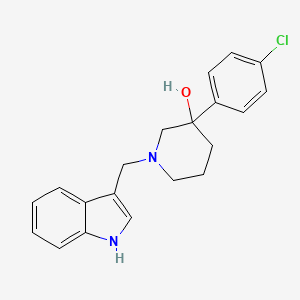
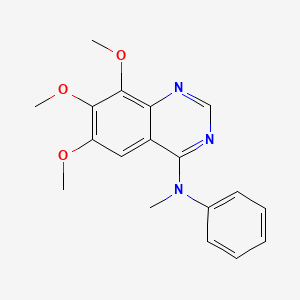

![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)
![N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine](/img/structure/B12921986.png)

